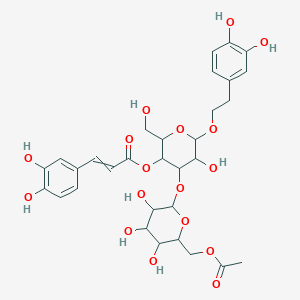![molecular formula C16H23FN5O6P B1181603 9-[(2S,4aR,6R,7R,7aR)-7-fluoro-7-methyl-2-oxo-2-propan-2-yloxy-4,4a,6,7a-tetrahydrofuro[3,2-d][1,3,2]dioxaphosphinin-6-yl]-6-ethoxypurin-2-amine CAS No. 1199809-32-9](/img/structure/B1181603.png)
9-[(2S,4aR,6R,7R,7aR)-7-fluoro-7-methyl-2-oxo-2-propan-2-yloxy-4,4a,6,7a-tetrahydrofuro[3,2-d][1,3,2]dioxaphosphinin-6-yl]-6-ethoxypurin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PSI-352938 has been used in trials studying the treatment of Hepatitis C and Hepatitis C, Chronic.
Scientific Research Applications
Synthesis and Antibacterial Activity
Research indicates that compounds structurally related to 9-[(2S,4aR,6R,7R,7aR)-7-fluoro-7-methyl-2-oxo-2-propan-2-yloxy-4,4a,6,7a-tetrahydrofuro[3,2-d][1,3,2]dioxaphosphinin-6-yl]-6-ethoxypurin-2-amine have been studied for their antibacterial properties. For example, the synthesis and antibacterial activity of pyridonecarboxylic acids, which share some structural similarities, have been explored, revealing compounds with enhanced antibacterial activity compared to existing treatments (Egawa et al., 1984).
Antimicrobial Applications
The development of compounds with antimicrobial properties is another area of focus. Studies on thiazole-substituted coumarins and dihydropurin-8-ones, which may have structural elements in common with the compound , highlight the potential for new antimicrobial agents (Parameshwarappa et al., 2009); (Sharma et al., 2004).
Structural and Mechanistic Studies
Investigations into the synthesis, structure, and reactivity of similar compounds provide insights into the potential applications of 9-[(2S,4aR,6R,7R,7aR)-7-fluoro-7-methyl-2-oxo-2-propan-2-yloxy-4,4a,6,7a-tetrahydrofuro[3,2-d][1,3,2]dioxaphosphinin-6-yl]-6-ethoxypurin-2-amine. Such studies delve into the reaction mechanisms and structural properties of related compounds, which could inform their potential applications in scientific research (Iwanami et al., 1964).
Potential Antiviral and Antitumor Properties
Research into the synthesis and evaluation of related compounds for antiviral and antitumor activity is notable. This suggests possible applications of the compound in these areas, although specific studies on this exact compound are needed to confirm its efficacy and potential (Lewis et al., 1993); (Tsuzuki et al., 2004).
properties
CAS RN |
1199809-32-9 |
|---|---|
Product Name |
9-[(2S,4aR,6R,7R,7aR)-7-fluoro-7-methyl-2-oxo-2-propan-2-yloxy-4,4a,6,7a-tetrahydrofuro[3,2-d][1,3,2]dioxaphosphinin-6-yl]-6-ethoxypurin-2-amine |
Molecular Formula |
C16H23FN5O6P |
Molecular Weight |
431.36 g/mol |
IUPAC Name |
9-[(2S,4aR,6R,7R,7aR)-7-fluoro-7-methyl-2-oxo-2-propan-2-yloxy-4,4a,6,7a-tetrahydrofuro[3,2-d][1,3,2]dioxaphosphinin-6-yl]-6-ethoxypurin-2-amine |
InChI |
InChI=1S/C16H23FN5O6P/c1-5-24-13-10-12(20-15(18)21-13)22(7-19-10)14-16(4,17)11-9(26-14)6-25-29(23,28-11)27-8(2)3/h7-9,11,14H,5-6H2,1-4H3,(H2,18,20,21)/t9-,11-,14-,16-,29+/m1/s1 |
SMILES |
CCOC1=NC(=NC2=C1N=CN2C3C(C4C(O3)COP(=O)(O4)OC(C)C)(C)F)N |
Canonical SMILES |
CCOC1=NC(=NC2=C1N=CN2C3C(C4C(O3)COP(=O)(O4)OC(C)C)(C)F)N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[(4S)-4-(1-Methylethyl)-2-thioxo-3-oxazolidinyl]-1-propanone](/img/structure/B1181526.png)

![5-hydroxy-6-methoxy-2-(4-methoxyphenyl)-7-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyl-2-oxanyl]oxymethyl]-2-oxanyl]oxy]-1-benzopyran-4-one](/img/structure/B1181529.png)
![6-chloro-2-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B1181536.png)
![3-[3-(2-Methoxyanilino)-6-methylimidazo[1,2-a]pyridin-2-yl]phenol](/img/structure/B1181537.png)
![4-[6-Chloro-3-(2-methoxyanilino)imidazo[1,2-a]pyridin-2-yl]-2-methoxyphenol](/img/structure/B1181539.png)
![2-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-6-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B1181540.png)
![4,6-Dichloro-1H-benzo[D][1,2,3]triazol-5-amine](/img/structure/B1181541.png)
![2-[3-(4-Bromoanilino)imidazo[1,2-a]pyridin-2-yl]phenol](/img/structure/B1181542.png)